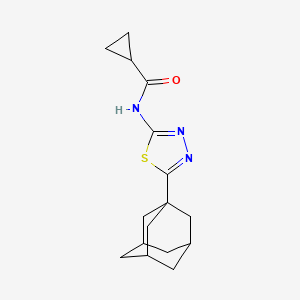

N-(5-((3r,5r,7r)-adamantan-1-yl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicine, agriculture, and material science. The presence of the adamantane moiety in the structure enhances its stability and biological activity, making it a compound of interest for scientific research and industrial applications.

Applications De Recherche Scientifique

Chemistry

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

The compound has been investigated for its antimicrobial and antiviral properties . Studies suggest that it exhibits significant activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

In the field of drug development, this compound is explored as a pharmacophore , which may interact with specific biological targets such as enzymes or receptors involved in disease processes. Its structural features may enhance drug efficacy and selectivity.

Materials Science

The compound's unique properties are being utilized in the development of new materials with applications in coatings and polymers due to their thermal stability and resistance to degradation.

Antimicrobial Activity

A study demonstrated that N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell membranes.

Antiviral Properties

Research indicated that this compound showed promising antiviral activity against certain viruses by inhibiting viral replication. The adamantane structure is believed to enhance the binding affinity to viral proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically starts with adamantane-1-carbohydrazide. This intermediate is treated with an appropriate isothiocyanate to yield the corresponding 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides. These thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues .

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mécanisme D'action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The thiadiazole ring interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine

- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine

- (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine

Uniqueness

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogues .

Activité Biologique

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide belongs to the class of 1,3,4-thiadiazole derivatives. The synthesis typically involves:

- Formation of Thiosemicarbazide : Starting from adamantane-1-carbohydrazide treated with an isothiocyanate.

- Cyclization : The thiosemicarbazide undergoes cyclization to yield the thiadiazole ring.

This compound can be further modified to produce various derivatives that may enhance its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial activity. For instance:

- Study Findings : A series of 2-{[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-imino}-5-arylidene-1,3-thiazolidin-4-ones showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, twelve out of seventeen compounds were found to be more effective than standard antibiotics like streptomycin and ampicillin .

| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against P. aeruginosa |

|---|---|---|---|

| Compound 8 | High | Moderate | High |

| Compound 12 | Moderate | Low | Moderate |

Antifungal Activity

The same derivatives also exhibited antifungal properties superior to reference drugs such as bifonazole and ketoconazole .

Anticancer Activity

The compound has shown promising results in anti-proliferative assays against various cancer cell lines (MCF-7, HepG-2, A549). Specific derivatives demonstrated IC50 values ranging from 37.85 nM to 85 nM against mutant EGFR types, indicating their potential as anticancer agents .

The biological activity of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is attributed to its interaction with specific molecular targets:

- Antimicrobial Action : It disrupts bacterial cell wall synthesis by inhibiting enzymes like MurA and MurB.

- Anticancer Mechanism : It induces apoptosis in cancer cells through the regulation of BAX and Bcl-2 proteins and inhibits cyclooxygenase enzymes involved in inflammatory pathways .

Comparative Studies

Comparative analysis with similar compounds reveals that variations in substituents significantly affect biological activity:

| Compound | Structure | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| N-Ethyl derivative | Adamantane + Ethyl group | Moderate | Low |

| N-(4-Fluorophenyl) derivative | Adamantane + Fluorophenyl group | High | Moderate |

These differences highlight the importance of structural modifications in enhancing therapeutic efficacy.

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c20-13(12-1-2-12)17-15-19-18-14(21-15)16-6-9-3-10(7-16)5-11(4-9)8-16/h9-12H,1-8H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPTUWSYYVYHOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.